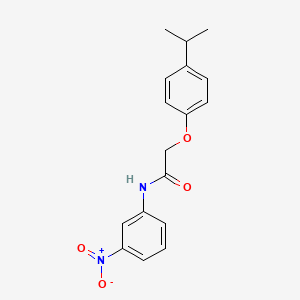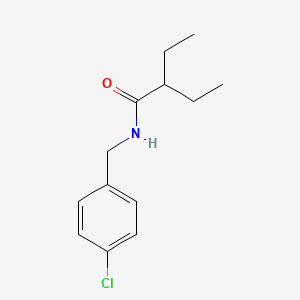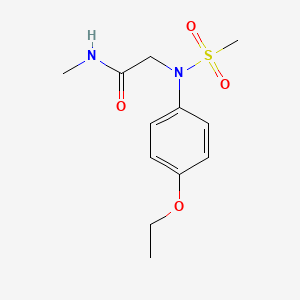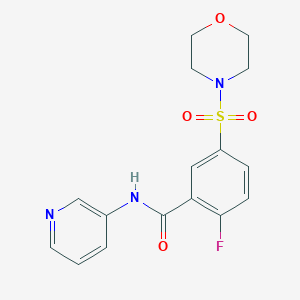![molecular formula C16H14ClNO5 B5872757 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5872757.png)
3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde (abbreviated as CENB) is a chemical compound used in scientific research. It is a yellow crystalline solid with a molecular weight of 365.75 g/mol and a melting point of 117-119°C. CENB is a versatile compound with potential applications in various fields, including biochemistry, pharmacology, and materials science.
Wirkmechanismus
The mechanism of action of 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde varies depending on the application. In the case of antimicrobial activity, 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde is believed to disrupt the bacterial cell membrane, leading to cell death. In the case of anticancer activity, 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway.
Biochemical and physiological effects:
3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has been shown to have various biochemical and physiological effects, including:
1. DNA damage: 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde can cause DNA damage in cancer cells, leading to cell death.
2. Inflammation: 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has been shown to inhibit the production of inflammatory cytokines in vitro and in vivo.
3. Oxidative stress: 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde can induce oxidative stress in cancer cells, leading to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde in lab experiments include its high purity, stability, and versatility. 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde can be easily synthesized and modified to suit different experimental needs. However, the limitations of using 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde include its potential toxicity and limited solubility in aqueous solutions.
Zukünftige Richtungen
1. Development of 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde-based antimicrobial agents: 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has shown promising antimicrobial activity, and further research could lead to the development of novel antimicrobial agents.
2. Exploration of 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde-based anticancer therapies: 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has shown anticancer activity in vitro and in vivo, and further research could lead to the development of new cancer therapies.
3. Synthesis of 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde-based functional materials: 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde can be used as a building block for the synthesis of functional materials, and further research could lead to the development of new materials with unique properties.
4. Investigation of the mechanism of action of 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde: Further research is needed to fully understand the mechanism of action of 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde in various applications.
In conclusion, 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde is a versatile compound with potential applications in various fields. Its antimicrobial and anticancer activities, as well as its use in materials science, make it a valuable tool for scientific research. Further research is needed to fully understand its mechanism of action and to explore its potential in new applications.
Synthesemethoden
3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde can be synthesized through a multi-step reaction sequence starting from 3-chloro-4-hydroxybenzaldehyde and 4-nitrobenzyl alcohol. The reaction involves the protection of the hydroxyl group with a benzyl group, followed by the introduction of an ethoxy group and a chloro group. The final step is the removal of the benzyl protecting group to yield 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde.
Wissenschaftliche Forschungsanwendungen
3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has been used in various scientific research applications, including:
1. Antimicrobial activity: 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
2. Anticancer activity: 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde has been shown to inhibit the growth of cancer cells in vitro and in vivo. It works by inducing apoptosis (programmed cell death) and inhibiting cell proliferation.
3. Materials science: 3-chloro-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde can be used as a building block for the synthesis of functional materials, such as liquid crystals and organic semiconductors.
Eigenschaften
IUPAC Name |
3-chloro-5-ethoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5/c1-2-22-15-8-12(9-19)7-14(17)16(15)23-10-11-3-5-13(6-4-11)18(20)21/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVGMGSQIXVYEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(2,3-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5872677.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5872715.png)
![N-[2-(dimethylamino)ethyl]-2-naphthalenesulfonamide](/img/structure/B5872722.png)
![2-[(4-benzyl-1-piperazinyl)carbonyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5872729.png)
![methyl 2-amino-1-(4-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5872742.png)


![({4-amino-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5872768.png)

![N'-[3-(1,3-benzodioxol-5-yl)-2-methylpropylidene]-2-(4-isopropylphenyl)-6-methyl-4-quinolinecarbohydrazide](/img/structure/B5872779.png)
![1-[(3-fluorophenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5872784.png)
